molecular formula C15H16ClNO2 B2431198 Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride CAS No. 2230799-35-4

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride

Cat. No.: B2431198
CAS No.: 2230799-35-4
M. Wt: 277.75
InChI Key: ADCJHKYYYOZWRJ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride is a chemical compound with the molecular formula C15H15NO2·HCl. It is a derivative of benzoic acid and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The process begins with the reaction of 2-bromomethylbenzoic acid with an appropriate amine to form the intermediate 3-[2-(aminomethyl)phenyl]benzoic acid.

    Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to produce Methyl 3-[2-(aminomethyl)phenyl]benzoate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[3-(aminomethyl)phenyl]benzoate hydrochloride
  • Methyl 3-[4-(aminomethyl)phenyl]benzoate hydrochloride

Uniqueness

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride is unique due to the position of the aminomethyl group on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and pharmaceutical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.

Properties

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16;/h2-9H,10,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJHKYYYOZWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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